

Thermochemical Data of Neodymium Fluoride (NdF₃)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neodymium fluoride*

Cat. No.: *B079134*

[Get Quote](#)

Neodymium fluoride is a purplish-pink colored solid with a high melting point. The following tables summarize key thermochemical data for NdF₃ in its solid (crystalline) and gaseous phases. This data is crucial for understanding the stability, reactivity, and energy changes associated with chemical processes involving this compound.

Table 1: Standard Molar Thermochemical Data at 298.15 K (25 °C)

Property	Symbol	Phase	Value	Units
Enthalpy of Formation	$\Delta_f H^\circ$	solid	-1660.6 ± 4.9 ^[1] ^[2]	kJ/mol
solid	-1679.4 ± 1.9 ^[3]	kJ/mol		
solid	-1713 ^[4]	kJ/mol		
gas	-1319 ^[4]	kJ/mol		
Gibbs Free Energy of Formation	$\Delta_f G^\circ$	solid	-1582.5 ± 5.1 ^[1] ^[2]	kJ/mol
Standard Molar Entropy	S°	solid	120.79 ± 0.12 ^[5]	J/(mol·K)
solid	121 ^[4]	J/(mol·K)		
gas	346 ^[4]	J/(mol·K)		
Molar Heat Capacity (constant pressure)	C_p	solid	92.42 ± 0.09 ^[5]	J/(mol·K)
solid	95 ^[4]	J/(mol·K)		
gas	75 ^[4]	J/(mol·K)		

Table 2: Other Physical and Thermochemical Properties

Property	Value	Units	Notes
Molar Mass	201.24	g/mol	
Melting Point	1374 ^[4]	°C	Other sources report 1410 °C. ^[6]
Boiling Point	2300 ^[4]	°C	
Enthalpy of Fusion	54.7 ^[4]	kJ/mol	
Enthalpy Increment ($H^{\circ}(298.15\text{ K}) - H^{\circ}(0)$)	17360 ± 17	J/mol	^[5]

Experimental Protocols

The thermochemical data presented in this guide were determined through various experimental techniques. The following sections detail the methodologies for the key experiments cited.

Determination of Enthalpy of Formation by Fluorine Bomb Calorimetry

The standard enthalpy of formation of NdF_3 has been determined by direct fluorination of neodymium metal in a bomb calorimeter.^{[1][2]} This method measures the heat released during the exothermic reaction between the metal and fluorine gas.

Experimental Workflow:

- **Sample Preparation:** A high-purity sample of neodymium metal is weighed and placed in a crucible within a combustion bomb.
- **Bomb Assembly:** The bomb is sealed and flushed with a low pressure of fluorine gas to remove any atmospheric contaminants. It is then charged with a known high pressure of fluorine gas, ensuring an excess of the fluorinating agent.
- **Calorimeter Setup:** The bomb is placed in a calorimeter vessel containing a precisely measured amount of water. The calorimeter is equipped with a stirrer and a high-precision

thermometer to monitor the temperature of the water bath. The entire assembly is placed within an outer jacket to minimize heat exchange with the surroundings.

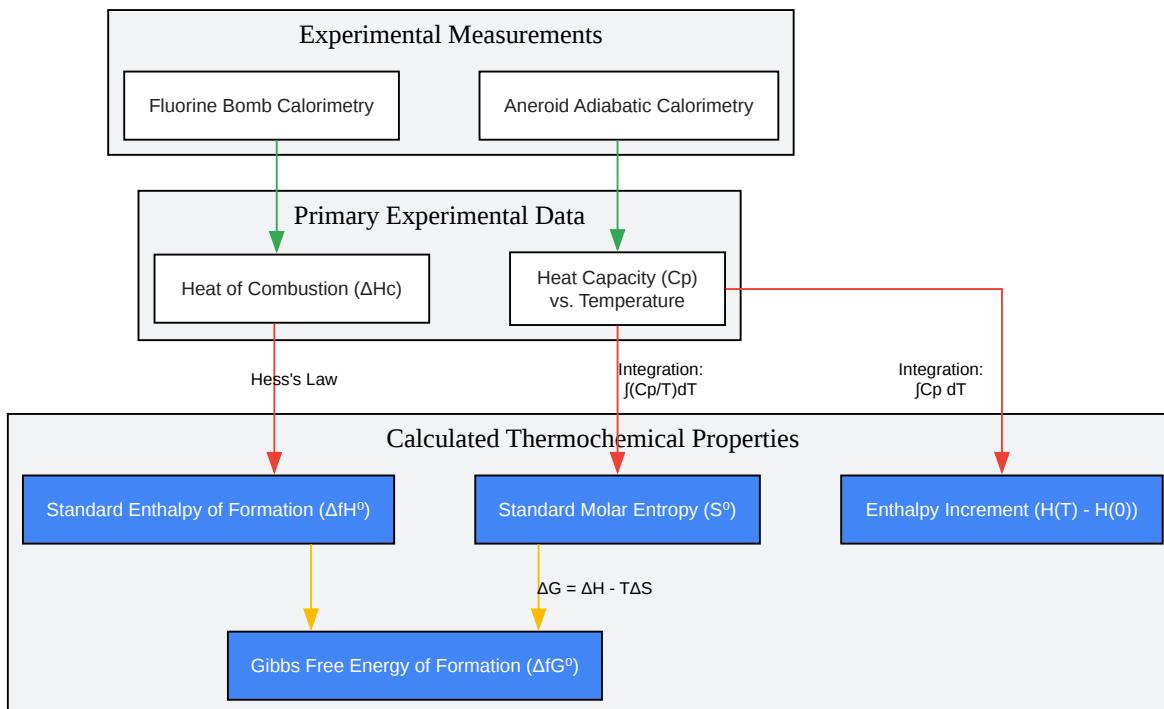
- **Ignition and Data Acquisition:** The reaction is initiated by passing an electric current through a fuse wire in contact with the neodymium sample. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.
- **Data Analysis:** The heat capacity of the calorimeter system is determined by a separate calibration experiment, typically using the combustion of a standard substance like benzoic acid. The heat evolved during the fluorination of neodymium is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and any side reactions. The standard enthalpy of formation of NdF_3 is then calculated from the heat of reaction.

Measurement of Heat Capacity by Aneroid Adiabatic Calorimetry

The heat capacity of NdF_3 from low to ambient temperatures was measured using aneroid adiabatic calorimetry.[5][7] This technique involves introducing a known amount of heat to the sample and measuring the resulting temperature increase under conditions of no heat exchange with the surroundings.

Experimental Workflow:

- **Sample Preparation:** A well-characterized, high-purity sample of NdF_3 is sealed in a sample container, which is then placed within the adiabatic calorimeter.
- **Calorimeter Setup:** The calorimeter consists of the sample container surrounded by an adiabatic shield. The temperature of the shield is controlled to be as close as possible to the temperature of the sample container at all times, thereby preventing heat loss. The entire assembly is housed in a vacuum chamber to eliminate heat transfer by convection and conduction.
- **Heating and Temperature Measurement:** A known quantity of electrical energy is supplied to a heater within the sample container for a specific duration. The temperature of the sample is


measured with high precision using a calibrated thermometer (e.g., a platinum resistance thermometer) before and after the heating interval.

- Data Acquisition: The heat capacity is measured in a series of small temperature increments over the desired temperature range (e.g., from 5 K to 350 K).[5][7]
- Data Analysis: The heat capacity (C_p) is calculated for each temperature increment using the formula $C_p = Q / \Delta T$, where Q is the amount of heat added and ΔT is the measured temperature rise. The data is then smoothed and interpolated to generate a continuous heat capacity curve. Thermodynamic functions such as entropy and enthalpy increment are derived by integrating the heat capacity data.

Visualizations

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow from experimental measurements to the calculation of key thermochemical properties for **Neodymium Fluoride**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining thermochemical properties of NdF₃.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. physics.byu.edu [physics.byu.edu]
- 2. matec-conferences.org [matec-conferences.org]

- 3. researchgate.net [researchgate.net]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- To cite this document: BenchChem. [Thermochemical Data of Neodymium Fluoride (NdF₃)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079134#thermochemical-data-for-neodymium-fluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com